Triiodothyronine glucuronide

Overview

Description

Triiodothyronine glucuronide is a metabolite of triiodothyronine, a thyroid hormone. It is formed in the liver through the process of glucuronidation, which involves the addition of glucuronic acid to triiodothyronine. This modification increases the water solubility of triiodothyronine, facilitating its excretion from the body. This compound plays a crucial role in the metabolism and regulation of thyroid hormones.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triiodothyronine glucuronide can be synthesized enzymatically from triiodothyronine using UDP-glucuronosyltransferase enzymes. The reaction involves the transfer of glucuronic acid from uridine diphosphate glucuronic acid to triiodothyronine, forming this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant human UDP-glucuronosyltransferase enzymes in vitro. The reaction is carried out in a controlled environment, with optimized pH and temperature conditions to maximize yield .

Chemical Reactions Analysis

Types of Reactions: Triiodothyronine glucuronide primarily undergoes hydrolysis reactions, where the glucuronic acid moiety is cleaved off by beta-glucuronidase enzymes, regenerating triiodothyronine .

Common Reagents and Conditions:

Hydrolysis: Beta-glucuronidase enzymes are commonly used to hydrolyze this compound.

Oxidation and Reduction: While this compound itself is not typically involved in oxidation or reduction reactions, its parent compound, triiodothyronine, can undergo such reactions.

Major Products Formed: The primary product formed from the hydrolysis of this compound is triiodothyronine .

Scientific Research Applications

Triiodothyronine glucuronide has several applications in scientific research:

Biological Studies: It is used to study the metabolism and regulation of thyroid hormones in the body.

Medical Research: Researchers investigate its role in thyroid disorders and its potential as a biomarker for thyroid function.

Pharmacology: It is used to understand the pharmacokinetics of thyroid hormone analogs and their metabolites.

Mechanism of Action

Triiodothyronine glucuronide exerts its effects primarily through its conversion back to triiodothyronine. Triiodothyronine then binds to thyroid hormone receptors in various tissues, regulating gene expression and influencing metabolic processes. The glucuronidation and subsequent hydrolysis of this compound are crucial for maintaining thyroid hormone homeostasis .

Comparison with Similar Compounds

Thyroxine glucuronide: Another glucuronide conjugate of a thyroid hormone, thyroxine.

Triiodothyronine sulfate: A sulfate conjugate of triiodothyronine.

Uniqueness: Triiodothyronine glucuronide is unique in its specific role in the glucuronidation pathway of triiodothyronine metabolism. Unlike its sulfate counterpart, this compound is primarily involved in the excretion of triiodothyronine through the bile .

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can gain valuable insights into thyroid hormone metabolism and its implications for health and disease.

Biological Activity

Triiodothyronine glucuronide (T3G) is a conjugated form of triiodothyronine (T3), a critical thyroid hormone involved in numerous physiological processes, including metabolism, growth, and development. Understanding the biological activity of T3G is essential for elucidating its role in thyroid hormone metabolism and its implications in health and disease.

Overview of Triiodothyronine and Its Metabolism

Triiodothyronine (T3) is derived from thyroxine (T4) through deiodination, primarily in peripheral tissues. T3 exerts significant biological effects by regulating gene expression and influencing metabolic pathways. However, the metabolism of T3 involves several pathways, with glucuronidation being one of the major routes for its clearance from the body. This process increases the water solubility of T3, facilitating its excretion via bile and urine.

Glucuronidation Process

Glucuronidation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). The primary UGT isoforms involved in T3 glucuronidation include UGT1A1, UGT1A9, and UGT2B2. These enzymes add glucuronic acid to T3, forming T3G, which is less biologically active than free T3.

Key Findings on Glucuronidation

- Species Differences : Studies have shown that the efficiency of T3 glucuronidation varies across species. For instance, human UGTs exhibit different activity levels compared to those in rodents .

- Induction by Xenobiotics : Certain xenobiotics can induce UGT activity, leading to increased glucuronidation of T3. For example, phenobarbital and other inducers have been shown to significantly enhance the glucuronidation rates of both T4 and T3 .

- Physiological Implications : Increased glucuronidation can lead to reduced serum levels of active T3 and elevated thyroid-stimulating hormone (TSH) levels, indicating a compensatory response from the hypothalamus-pituitary-thyroid (HPT) axis .

Case Study 1: Impact on Serum Thyroid Hormones

In a study involving rats treated with phenobarbital, researchers observed a significant increase in T3 glucuronidation alongside a decrease in serum T4 levels. This suggests that enhanced glucuronidation may contribute to lower circulating levels of active thyroid hormones under certain conditions .

Case Study 2: Kidney Storage and Excretion

Research has indicated that the kidneys play a crucial role in storing and metabolizing thyroid hormones. In experiments where mice were administered labeled T4 or T3, it was found that T4 was stored as T4 glucuronide in the kidneys. This storage mechanism may influence overall thyroid hormone availability and activity .

Data Table: Glucuronidation Rates Across Species

| Species | UGT Isoforms Involved | T3 Glucuronidation Rate | Comments |

|---|---|---|---|

| Humans | UGT1A1, UGT1A9 | High | Major contributors to T3 metabolism |

| Rats | UGT2B2 | Moderate | Induction by xenobiotics observed |

| Mice | UGT1A1 | Low | Less effective than humans |

| Monkeys | UGT1A9 | Low | Similar to mice |

Properties

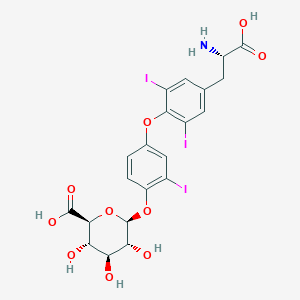

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-iodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20I3NO10/c22-9-6-8(33-17-10(23)3-7(4-11(17)24)5-12(25)19(29)30)1-2-13(9)34-21-16(28)14(26)15(27)18(35-21)20(31)32/h1-4,6,12,14-16,18,21,26-28H,5,25H2,(H,29,30)(H,31,32)/t12-,14-,15-,16+,18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFGGGCINNGOLE-ZDXOGFQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20I3NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184035 | |

| Record name | Triiodothyronine glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Triiodothyronine glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010346 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29919-72-0 | |

| Record name | Triiodothyronine glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29919-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triiodothyronine glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029919720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triiodothyronine glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triiodothyronine glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C476A7CU7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Triiodothyronine glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010346 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.